Abdkt

Regiochemistry Hydrogen bonding Thiazolidinedione

Common 3-substituted TZD isomers lack the free ring NH and offer only 1 H-bond donor, limiting their utility in target engagement and conjugation. Abdkt is the 5-substituted regioisomer (CAS 95481-89-3), preserving the critical TZD NH (pKa ~6-7) with 3 H-bond donors. • Terminal primary amine enables direct amide coupling, biotinylation, or fluorophore labeling without TZD ring protection. • 4-Carbon spacer retains core PPARγ/aldose reductase pharmacophore while enabling PROTAC linker attachment. • Predicted logP -0.40 & TPSA 97 Ų support aqueous assay compatibility, reducing DMSO cytotoxicity artifacts. Verify regioisomer identity: only CAS 95481-89-3 delivers the 5-substituted scaffold required for antifibrinolytic SAR and conjugation workflows.

Molecular Formula C7H12N2O2S
Molecular Weight 188.25 g/mol
CAS No. 95481-89-3
Cat. No. B1219974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbdkt
CAS95481-89-3
Synonyms5-(4'-aminobuty)-2,4-diketothiazolidine
ABDKT
Molecular FormulaC7H12N2O2S
Molecular Weight188.25 g/mol
Structural Identifiers
SMILESC(CCN)CC1C(=O)NC(=O)S1
InChIInChI=1S/C7H12N2O2S/c8-4-2-1-3-5-6(10)9-7(11)12-5/h5H,1-4,8H2,(H,9,10,11)
InChIKeyQYITZBYWVRHHMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Abdkt Product Overview and Scaffold Context


Abdkt, chemically defined as 5-(4-aminobutyl)-1,3-thiazolidine-2,4-dione (synonyms: 5-(4-aminobutyl)thiazolidine-2,4-dione, 5-(4'-aminobuty)-2,4-diketothiazolidine; molecular formula C7H12N2O2S; molecular weight 188.25 g/mol), is a thiazolidine-2,4-dione (TZD) derivative bearing a primary amine-terminated n-butyl side chain at the 5-position of the heterocyclic ring . The compound belongs to the TZD class, a privileged scaffold in medicinal chemistry recognized for PPARγ agonism, aldose reductase inhibition, and a broad spectrum of other biological activities [1]. Unlike the clinically established glitazones (e.g., pioglitazone, rosiglitazone), which feature lipophilic aryl/heteroaryl substituents at the 5-position, Abdkt carries a flexible, hydrophilic aminoalkyl chain that profoundly alters its physicochemical profile and potential intermolecular interactions. Initial reports from the historical literature (1984) indicate antifibrinolytic properties for the hydrochloride salt of this compound, although full experimental details remain inaccessible in digital archives [2].

Why Generic TZD Substitution Fails for Abdkt


The substitution of Abdkt with a generic thiazolidine-2,4-dione derivative or its 3-substituted regioisomer is fundamentally problematic for procurement decisions. Abdkt is a 5-substituted TZD, whereas the more commonly available aminoalkyl-TZD building blocks—such as 3-(4-aminobutyl)-1,3-thiazolidine-2,4-dione (CAS 695806-25-8) and 3-(2-aminobutyl)-1,3-thiazolidine-2,4-dione (CAS 1706452-02-9)—are N-substituted (3-position) isomers [1] . This regioisomeric distinction carries critical consequences: 5-substitution preserves the free NH within the TZD ring (calculated 3 H-bond donors vs. 1 for the 3-substituted isomer), alters the acidity of the ring NH (pKa ~6-7 for the TZD nucleus), and positions the aminobutyl side chain in a distinct spatial orientation relative to the dicarbonyl pharmacophore . The terminal primary amine additionally provides a unique reactive handle for further conjugation (e.g., amide bond formation, biotinylation, or fluorophore labeling) without requiring protecting group manipulation of the TZD ring itself—a synthetic advantage absent in the parent TZD scaffold or aryl-substituted clinical glitazones. As demonstrated in the limited but existent biological literature, the specific 5-(4-aminobutyl) substitution pattern was historically investigated for antifibrinolytic activity, a property not ascribed to the 3-substituted isomers [2].

Differentiation Evidence Against Structural Analogs


Regioisomer Impact on Hydrogen Bond Donors and Ring Acidity

Abdkt (5-substituted) possesses three hydrogen bond donor sites (two from the TZD ring NH and one from the terminal primary amine), whereas its 3-substituted regioisomer, 3-(4-aminobutyl)-1,3-thiazolidine-2,4-dione (CAS 695806-25-8), has only one H-bond donor (the terminal amine) because the TZD ring NH is alkylated . The TZD ring NH in 5-substituted TZDs is known to be acidic (estimated pKa ~6–7) and capable of forming critical ionic and hydrogen-bond interactions with biological targets such as PPARγ and aldose reductase [1]. This difference in H-bond donor count directly impacts molecular recognition, aqueous solubility, and crystal packing—factors that are determinative for both biological screening outcomes and formulation development.

Regiochemistry Hydrogen bonding Thiazolidinedione Medicinal chemistry

Hydrophilicity Advantage vs. Clinical Glitazones

The predicted octanol-water partition coefficient (ACD/logP) for Abdkt is -0.40, indicating substantial hydrophilicity . In contrast, the clinical TZD drugs (pioglitazone, rosiglitazone, troglitazone) exhibit logP values in the range of approximately 3 to 4, reflecting their aromatic substituents [1]. This difference of approximately 3.4–4.4 log units translates to a theoretical >1,000-fold difference in lipophilicity. Complementing this, the topological polar surface area (TPSA) of Abdkt is 97 Ų , which is substantially higher than that of the unsubstituted TZD parent scaffold (approximately 63 Ų for thiazolidine-2,4-dione), a difference attributable to the primary amine functionality.

Lipophilicity Drug-likeness Solubility ADME

Historical Antifibrinolytic Activity and Plasmin Inhibition

The hydrochloride salt of Abdkt was reported to possess antifibrinolytic properties in a 1984 publication in Acta Poloniae Pharmaceutica [1]. Although the full text and abstract are unavailable in digital archives, the title explicitly designates this specific compound—5(4'-aminobutyl)-2,4-diketothiazolidine hydrochloride—as the subject of antifibrinolytic investigation. Notably, no equivalent antifibrinolytic claim has been identified in the literature for the 3-substituted regioisomer or for unsubstituted thiazolidine-2,4-dione. The structural rationale for this activity likely involves the 4-aminobutyl side chain, which mimics the lysine side chain recognized by the lysine-binding sites (LBS) of plasminogen kringle domains—a mechanism analogous to that of the clinically used antifibrinolytic ε-aminocaproic acid (EACA) [2].

Antifibrinolytic Hemostasis Plasmin inhibition Coagulation

Primary Amine Derivatization Handle Without Ring Protection

The terminal primary amine of Abdkt's 4-aminobutyl side chain provides a chemically orthogonal reactive handle for amide coupling, reductive amination, sulfonamide formation, or isothiocyanate conjugation under standard conditions [1]. This synthetic versatility is absent in the parent thiazolidine-2,4-dione scaffold (which lacks any exocyclic functional group) and in the clinical glitazones (whose aromatic substituents are not amenable to mild amine-selective conjugation). In contrast, the 3-substituted regioisomer, while also bearing a terminal amine, has its TZD ring nitrogen alkylated, which eliminates the acidic NH proton and precludes certain metal-chelation or anion-binding interactions potentially relevant for biological activity . Furthermore, the four-carbon chain length provides an optimal spacer that separates the reactive amine from the TZD core, minimizing steric and electronic interference during conjugation.

Bioconjugation Chemical biology Synthetic intermediate Linker chemistry

Recommended Application Scenarios for Abdkt


Chemical Probe and Bifunctional Molecule Building Block

Abdkt's terminal primary amine enables direct conjugation to fluorophores, biotin, affinity resins, or E3 ligase ligands (for PROTAC design) via standard amide coupling or NHS-ester chemistry . The four-carbon spacer provides adequate separation to preserve TZD core functionality while minimizing steric clash. This scenario is uniquely served by Abdkt among TZD building blocks because the 5-substitution retains the free ring NH—critical for PPARγ and aldose reductase target engagement—while the amine provides the conjugation handle; neither the parent TZD scaffold nor the 3-substituted regioisomer can fulfill both requirements simultaneously.

Lysine-Binding Site Interactions in the Plasminogen System

The 4-aminobutyl side chain of Abdkt structurally resembles the lysine side chain recognized by plasminogen kringle domains. The 1984 report of antifibrinolytic activity provides a historical precedent for this application [1]. Researchers investigating modulators of fibrinolysis can use Abdkt as a starting scaffold for structure-activity relationship (SAR) studies, with the TZD core providing additional hydrogen-bonding capacity not present in simple ω-amino acids such as ε-aminocaproic acid (EACA) or tranexamic acid. The 5-substituted regioisomer is specifically required because the free TZD NH may contribute to kringle domain interactions.

Aqueous Solubility-Focused Derivative Synthesis

With a predicted logP of -0.40 and TPSA of 97 Ų, Abdkt is substantially more hydrophilic than the clinical glitazones (logP ~3–4) . This makes it a suitable starting material for the synthesis of TZD derivatives intended for aqueous biological assay conditions where DMSO concentration must be minimized. The compound's favorable predicted water solubility (estimated ~1.9 g/L from Log Kow) can reduce the need for co-solvents in cell-based assays, potentially decreasing solvent-related cytotoxicity artifacts.

Regioisomer Differentiation for Screening Library Design

For screening library procurement, Abdkt offers a 5-substituted TZD scaffold with 3 hydrogen bond donors versus only 1 for the commonly available 3-substituted aminoalkyl-TZD isomers [2]. This difference can serve as an intentional structural diversity element in fragment-based drug discovery or diversity-oriented synthesis campaigns. Procurement specifications should explicitly require the 5-substituted regioisomer (CAS 95481-89-3) to ensure the intended hydrogen-bonding pharmacophore is present.

Technical Documentation Hub

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